molecular formula C13H19N3O B1467523 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 1468653-35-1

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B1467523
CAS No.: 1468653-35-1
M. Wt: 233.31 g/mol
InChI Key: XIKYSSGAGULYOF-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where formaldehyde and ammonia are reacted with the piperidine derivative.

    Coupling with Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use automated systems to control reaction conditions precisely, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridine ring at the 4-position.

    1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridine ring at the 2-position.

    1-(3-(Aminomethyl)piperidin-1-yl)-2-(quinolin-3-yl)ethan-1-one: Similar structure but with a quinoline ring instead of pyridine.

Uniqueness

1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-8-12-4-2-6-16(10-12)13(17)7-11-3-1-5-15-9-11/h1,3,5,9,12H,2,4,6-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYSSGAGULYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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